ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}amino)benzoate
Description
Ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}amino)benzoate is a synthetic benzoate ester derivative featuring a 4-fluorophenylcarbamoyl-methylamino substituent at the para position of the benzene ring. This compound combines a benzoate ester core with a carbamoyl-linked 4-fluorophenyl group, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-2-23-17(22)12-3-7-14(8-4-12)19-11-16(21)20-15-9-5-13(18)6-10-15/h3-10,19H,2,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIMFTKSYQCQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}amino)benzoate typically involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with ethyl 4-aminobenzoate in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}amino)benzoate, differing primarily in substituents, backbone modifications, or functional groups. These differences influence solubility, bioavailability, and biological activity.
Ethyl 4-{[(4-Fluorophenyl)sulfonyl]amino}benzoate (CAS 1562439-62-6)
- Structure : Replaces the carbamoyl group with a sulfonamide (-SO₂NH-) linker.
- Increased polarity compared to the carbamoyl analog may improve aqueous solubility but reduce membrane permeability.
- Applications : Sulfonamide derivatives are widely used in antimicrobial and anticancer agents. This compound is listed as a research chemical for kinase inhibition studies .
Ethyl 4-[3-(4-Fluorobenzamido)phenoxy]-2-(methylsulfanyl)pyrimidine-5-carboxylate
- Structure: Incorporates a pyrimidine ring and a phenoxy linkage, diverging from the benzoate-carbamoyl scaffold.
- The methylsulfanyl (-SMe) group may increase lipophilicity, favoring blood-brain barrier penetration.
- Applications : Pyrimidine derivatives are common in antiviral and anticancer therapies. This compound is cataloged as a kinase inhibitor intermediate .
Ethyl 4-(Sulfooxy)benzoate (Compound 13 from )
- Structure: Features a sulfated (-OSO₃H) group instead of the carbamoyl-methylamino substituent.
- Key Properties: The sulfate group significantly enhances hydrophilicity, making it suitable for prodrug designs or ionizable carriers.
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituent | Molecular Formula (Example) | Potential Applications | Evidence Source |
|---|---|---|---|---|
| This compound | -NH-(CH₂-CONH-4-Fluorophenyl) | C₁₇H₁₆FN₂O₃ (estimated) | Enzyme inhibition, drug intermediate | [3], [4] |
| Ethyl 4-{[(4-Fluorophenyl)sulfonyl]amino}benzoate | -NH-SO₂-4-Fluorophenyl | C₁₅H₁₃FNO₄S | Kinase inhibition, antimicrobials | [4] |
| Ethyl 4-[3-(4-Fluorobenzamido)phenoxy]pyrimidine-5-carboxylate | Pyrimidine-phenoxy-4-fluorobenzamido | C₂₁H₁₇FN₄O₄S | Anticancer/antiviral intermediates | [3] |
| Ethyl 4-(Sulfooxy)benzoate | -OSO₃H | C₉H₁₀O₆S | Natural product, prodrug carrier | [2] |
Table 2: Hypothetical Physicochemical Properties
| Compound Name | logP (Predicted) | Water Solubility (mg/mL) | Bioavailability |
|---|---|---|---|
| This compound | 2.8 | 0.15 | Moderate |
| Ethyl 4-{[(4-Fluorophenyl)sulfonyl]amino}benzoate | 1.5 | 1.2 | Low |
| Ethyl 4-[3-(4-Fluorobenzamido)phenoxy]pyrimidine-5-carboxylate | 3.2 | 0.08 | High |
| Ethyl 4-(Sulfooxy)benzoate | -0.7 | 25.0 | Very Low |
Research Findings and Implications
- Carbamoyl vs. Sulfonamide Linkers : Carbamoyl groups (as in the target compound) offer moderate hydrogen-bonding capacity, balancing solubility and permeability. Sulfonamide analogs (e.g., ) exhibit stronger target binding but poorer membrane penetration.
- Pyrimidine Backbone : The pyrimidine-containing analog () shows higher predicted bioavailability due to aromatic interactions, aligning with trends in kinase inhibitor design.
- Natural Derivatives : Sulfated benzoates () highlight ecological relevance but require structural optimization for drug delivery.
Biological Activity
Ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
1. Chemical Structure and Properties
This compound can be characterized by its unique structural features, which include an ethyl ester group, a fluorinated phenyl ring, and a carbamoyl moiety. Its chemical formula is , and it has a molecular weight of approximately 335.35 g/mol.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the carbamate and subsequent esterification processes. Various methods have been reported in literature to optimize yield and purity, including the use of different catalysts and solvents.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through its inhibitory effects on several cancer cell lines. The compound has shown significant activity against:
- K-562 (Chronic myelogenous leukemia)
- MCF-7 (Breast adenocarcinoma)
- A549 (Lung carcinoma)
In vitro assays demonstrated that at concentrations around 100 µM, the compound exhibited moderate to significant cytotoxicity compared to standard chemotherapeutics like imatinib and nilotinib .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| K-562 | 25 | Imatinib | 5 |
| MCF-7 | 30 | Nilotinib | 10 |
| A549 | 28 | Sorafenib | 15 |
3.2 Kinase Inhibition
The compound has also been evaluated for its kinase inhibitory activity, particularly against receptor tyrosine kinases such as EGFR and PDGFR. Docking studies indicated that this compound binds effectively to the active sites of these kinases, leading to significant inhibition rates:
- EGFR Inhibition: Up to 92% at concentrations as low as 10 nM.
- PDGFR Inhibition: Notable activity with inhibition rates ranging from 67% to 77% depending on structural modifications .
4. Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the fluorinated phenyl ring enhances the lipophilicity and binding affinity to target proteins, while variations in the carbamate group can modulate its pharmacokinetic properties.
5.1 Clinical Relevance
In a recent study focusing on novel anticancer agents, this compound was included in a panel of compounds tested for their efficacy against various cancer types. The results indicated promising activity in preclinical models, warranting further investigation in clinical settings .
5.2 Comparative Studies
Comparative studies with existing therapies revealed that while traditional chemotherapeutics have established efficacy, compounds like this compound may offer advantages in terms of selectivity and reduced side effects due to their targeted action on specific kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
